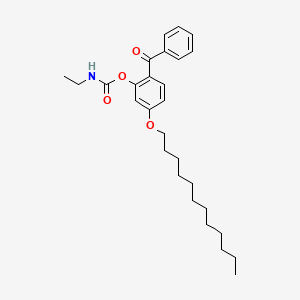
2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group, a dodecyloxy group, and an ethylcarbamate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:
Preparation of 2-Benzoyl-5-hydroxyphenyl ethylcarbamate: This can be achieved by reacting 2-benzoyl-5-hydroxyphenyl with ethyl isocyanate under controlled conditions.
Alkylation: The hydroxyl group of the intermediate is then alkylated with dodecyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ethylcarbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ethylcarbamate group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate can be compared with other benzoyl derivatives, such as:
2-Benzoyl-5-hydroxyphenyl ethylcarbamate: Lacks the dodecyloxy group, resulting in different chemical and biological properties.
2-Benzoyl-5-(methoxy)phenyl ethylcarbamate: Contains a methoxy group instead of a dodecyloxy group, affecting its solubility and reactivity.
2-Benzoyl-5-(ethoxy)phenyl ethylcarbamate: Contains an ethoxy group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63148-17-4 |
|---|---|
Molecular Formula |
C28H39NO4 |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2-benzoyl-5-dodecoxyphenyl) N-ethylcarbamate |
InChI |
InChI=1S/C28H39NO4/c1-3-5-6-7-8-9-10-11-12-16-21-32-24-19-20-25(26(22-24)33-28(31)29-4-2)27(30)23-17-14-13-15-18-23/h13-15,17-20,22H,3-12,16,21H2,1-2H3,(H,29,31) |
InChI Key |
OVBAGWXVKHKYHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



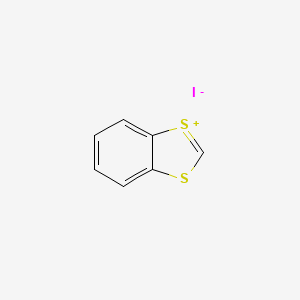
![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
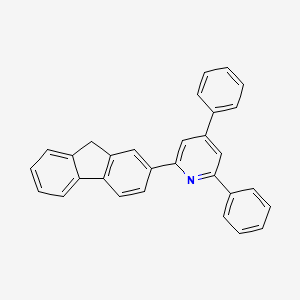
![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)
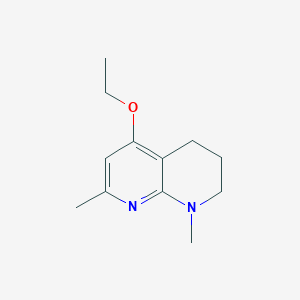
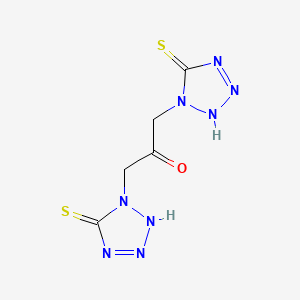
![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)
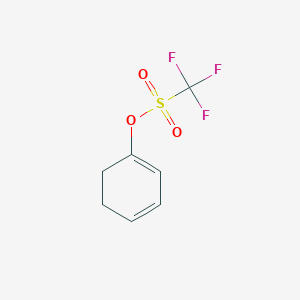
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, 1-naphthalenyl ester](/img/structure/B14519929.png)
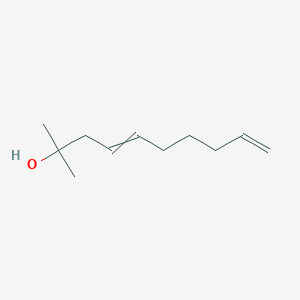
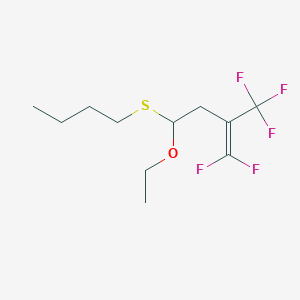
![Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-](/img/structure/B14519946.png)
